Cas no 90098-38-7 (Rebamipide methyl ester)

Rebamipide methyl ester structure
Rebamipide methyl ester structure
상품 이름:Rebamipide methyl ester
CAS 번호:90098-38-7
MF:C20H17ClN2O4
메가와트:384.812984228134
CID:4557497
PubChem ID:13342146

Rebamipide methyl ester 화학적 및 물리적 성질

이름 및 식별자

    • REBAMIPIDE METHYL ESTER
    • Rebamipide Methyl Ester (Rebamipide Impurity)
    • E82096
    • Methyl 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionate
    • Rebamipide Impurity 7
    • Rebamipide Impurity 6
    • 4-Quinolinepropanoic acid, α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
    • Rebamipide Impurity G
    • 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
    • Methyl α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoate (ACI)
    • OPC 12763
    • methyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
    • SCHEMBL16666855
    • OAXCBIDOZGKWRV-UHFFFAOYSA-N
    • Methyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
    • 90098-38-7
    • CS-0168041
    • Rebamipide methyl ester
    • 인치: 1S/C20H17ClN2O4/c1-27-20(26)17(23-19(25)12-6-8-14(21)9-7-12)10-13-11-18(24)22-16-5-3-2-4-15(13)16/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25)
    • InChIKey: OAXCBIDOZGKWRV-UHFFFAOYSA-N
    • 미소: ClC1C=CC(=CC=1)C(NC(C(=O)OC)CC1=CC(NC2C=CC=CC1=2)=O)=O

계산된 속성

  • 정밀분자량: 384.0876847 g/mol
  • 동위원소 질량: 384.0876847 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 27
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 613
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 84.5
  • 소수점 매개변수 계산 참조값(XlogP): 2.7
  • 분자량: 384.8

Rebamipide methyl ester 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
1PlusChem
1P01WZS1-250mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 97%
250mg
$457.00 2024-04-20
Aaron
AR01X00D-250mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 98%
250mg
$399.00 2025-02-12
Aaron
AR01X00D-50mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 98%
50mg
$158.00 2025-02-12
1PlusChem
1P01WZS1-50mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 97%
50mg
$187.00 2024-04-20
1PlusChem
1P01WZS1-100mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 97%
100mg
$269.00 2024-04-20
Aaron
AR01X00D-100mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 98%
100mg
$235.00 2025-02-12

Rebamipide methyl ester 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate
참조
Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents. 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid and related compounds
Uchida, Minoru; Tabusa, Fujio; Komatsu, Makoto; Morita, Seiji; Kanbe, Toshimi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3775-86

합성회로 2

반응 조건
1.1 Solvents: Methanol ,  Water ;  2 h; 48 h, 120 °C
참조
Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic Study
Chi, Yingnan; Liu, Chuanrong; Ren, Tianming; Wang, Xiaoying; Yang, Qiuhong; et al, Crystal Growth & Design, 2016, 16(6), 3180-3189

합성회로 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 °C → 10 °C
1.2 Solvents: Acetone ;  0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide ,  Water
참조
Magic bullet! Rebamipide, a superior anti-ulcer and ophthalmic drug and its large-scale synthesis in a single organic solvent via process intensification using Krapcho decarboxylation
Babu, Prashanth Kumar; Bodireddy, Mohan Reddy; Puttaraju, Reshma Choudlu; Vagare, Dnyaneshwar; Nimmakayala, Raghu; et al, Organic Process Research & Development, 2018, 22(7), 773-779

Rebamipide methyl ester Raw materials

Rebamipide methyl ester Preparation Products

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